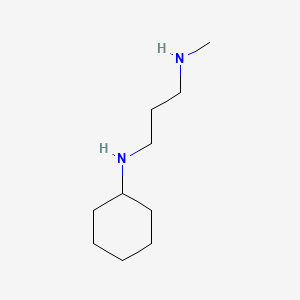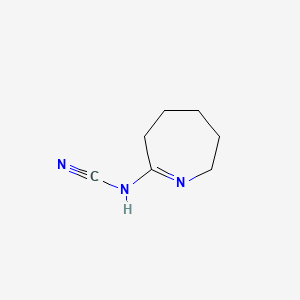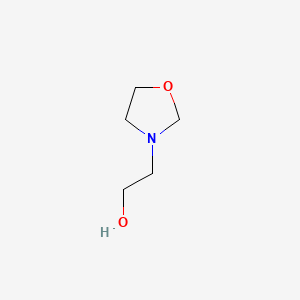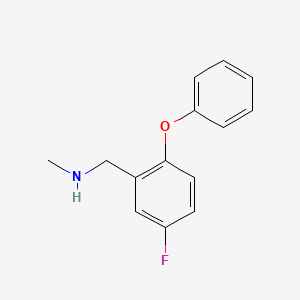
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds often involves the coupling of specific monomers or precursors to create a target molecule with desired properties. In the case of fluorinated aromatic diamines, such as the one described in the first paper, the process involves the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid. This is followed by a reduction step using reductive iron and hydrochloric acid to produce the final diamine monomer . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction between p-Toluic hydrazide and glycine using polyphosphoric acid, which is a high-yielding route .
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and potential applications. The structure of the diamine monomer mentioned in the first paper is characterized by the presence of trifluoromethyl groups and a trifluoroethane segment, which are likely to contribute to the solubility and thermal stability of the resulting polyimides. In the third paper, the 1,3,4-oxadiazol ring in the synthesized compound is a notable feature that could influence its chemical behavior and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in further applications. The coupling and reduction reactions used in the synthesis of the diamine monomer suggest that the compound could participate in additional reactions, such as those involved in the creation of polyimides. The condensation reaction used to synthesize the oxadiazol compound also implies potential for further chemical modifications or interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its structure. The fluorinated polyimides derived from the diamine monomer in the first paper exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These characteristics are essential for their application in high-performance materials. The oxadiazol compound's properties, such as its spectroscopic characteristics, are determined using techniques like FT-IR, DSC, NMR, and mass spectrometry , which provide insights into its stability and potential uses.
Relevant Case Studies
The second paper presents a case study where novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine are designed as biased agonists of serotonin 5-HT1A receptors . These compounds exhibit high receptor affinity, selectivity, and antidepressant-like activity, which are promising for drug development. The fourth paper discusses a series of 1-(2-phenoxyphenyl)methanamines with dual serotonin/noradrenaline reuptake inhibition . These compounds have been optimized for metabolic stability and hERG selectivity, which are important considerations in therapeutic applications.
科学的研究の応用
Dual Serotonin/Noradrenaline Reuptake Inhibition
A novel series of compounds similar to 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has been developed, demonstrating selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have been identified for their potential in treating depression and other mood disorders due to their dual reuptake inhibition, good metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Peripheral Benzodiazepine Receptor Ligands
Research into compounds structurally related to 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has led to the development of potent ligands for the peripheral benzodiazepine receptor (PBR), indicating potential applications in neuroimaging and the study of neuroinflammation. The design and evaluation of these ligands, including their synthesis, affinity for PBR, and in vivo evaluation in rodents and primates, contribute to our understanding of PBR's role in brain diseases (Zhang et al., 2005).
QSAR Analysis for Serotonin Receptor Activities
Quantitative structure-activity relationship (QSAR) models have been utilized to evaluate the activities of phenoxyphenyl-methanamine (PPMA) compounds for their interactions with serotonin receptors, serotonin transporter (SERT), and hERG activities. This research aids in the design of compounds with optimized therapeutic profiles for treating psychiatric disorders (Mente et al., 2008).
Serotonin 5-HT1A Receptor-Biased Agonists
Development of novel derivatives as "biased agonists" of serotonin 5-HT1A receptors has shown promising results. These compounds exhibit selective ERK1/2 phosphorylation, indicating their potential for developing antidepressant drugs with robust activity and high selectivity, providing an innovative approach to depression treatment (Sniecikowska et al., 2019).
Molecular Structure Analysis
Studies on structurally related compounds have demonstrated various intermolecular interactions, such as C-H...pi and π...π interactions, crucial for understanding the molecular packing and pharmacological activity. This research can inform the design of new compounds with enhanced biological activities and better pharmacokinetic profiles (Chopra et al., 2007).
Safety And Hazards
Specific safety and hazard information for “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine” is not available in the search results. However, safety data sheets for related compounds can be found56.
将来の方向性
The future directions for “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine” are not explicitly mentioned in the search results. However, the development of new radioligands for PET imaging is a field of ongoing research7.
Please note that this analysis is based on the available search results and may not cover all aspects of “1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine”. Further research may be needed for a more comprehensive understanding.
特性
IUPAC Name |
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPXUQPTBDLHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639897 |
Source


|
| Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
CAS RN |
476310-75-5 |
Source


|
| Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

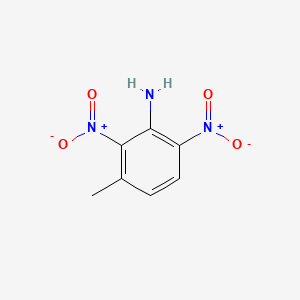
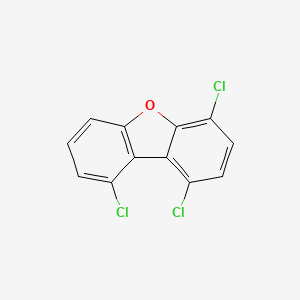
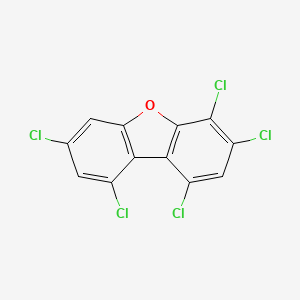
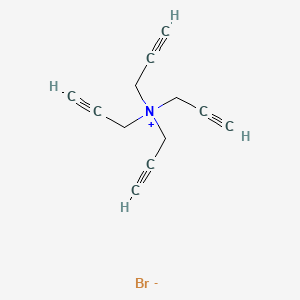
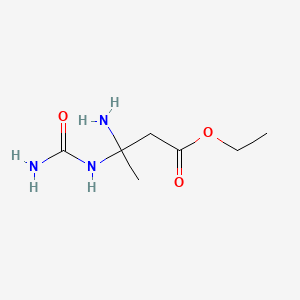
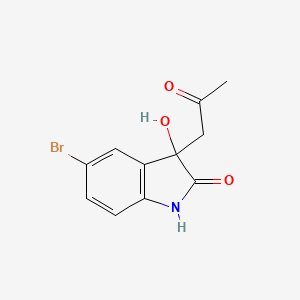
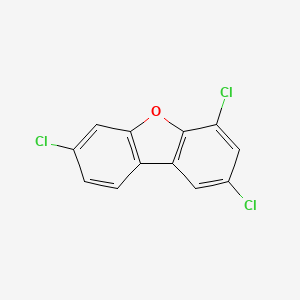
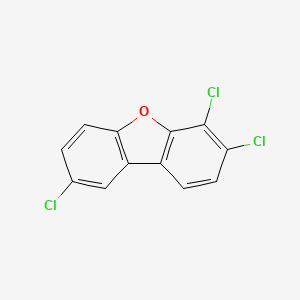
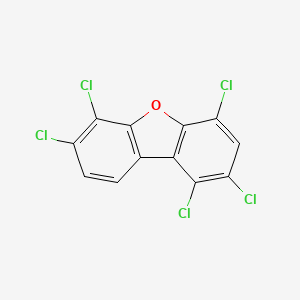
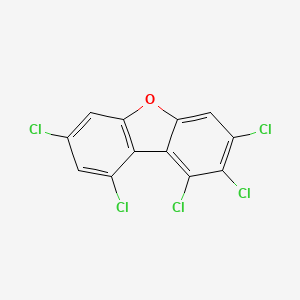
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
